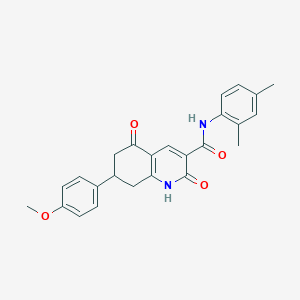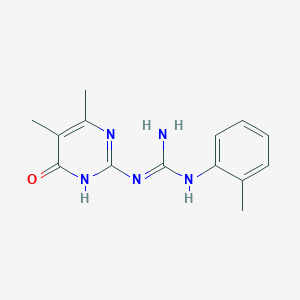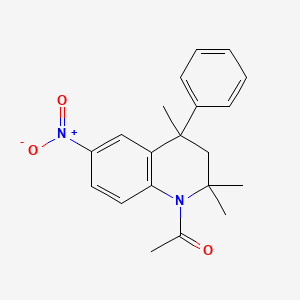![molecular formula C18H22N4O2 B11036266 3-cyclopropyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11036266.png)
3-cyclopropyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- These compounds have been of interest due to their applications in various fields, including herbicides and polymer photostabilizers .
- Notably, cyromazine exhibits insecticidal properties and is used as an insect growth regulator (IGR) in agriculture. It undergoes metabolism in plants and animals to form melamine .
3-cyclopropyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: , belongs to the class of 1,3,5-triazines.
Preparation Methods
- The synthesis of 2,4,6-trisubstituted 1,3,5-triazines involves nucleophilic substitution of cyanuric chloride (C-Cl) by C-O, C-N, and C-S bonds.
- Specific synthetic protocols allow the preparation of symmetric and non-symmetric di- and trisubstituted 1,3,5-triazines containing various functional groups (alkyl, aromatic, hydroxyalkyl, ester, imidazole, etc.) .
- Industrial production methods may vary, but the key step involves the reaction with primary amines or alkoxides.
Chemical Reactions Analysis
- Cyromazine can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include primary amines (for substitution), alkoxides (for synthesis), and other functional group-specific reagents.
- Major products depend on the specific substituents introduced during synthesis.
Scientific Research Applications
Agriculture: Cyromazine’s insecticidal properties make it valuable for pest control in crops.
Chemistry: Cyromazine serves as a building block for designing novel compounds.
Industry: Its use extends to polymer additives and photostabilizers.
Mechanism of Action
- Cyromazine disrupts insect development by inhibiting chitin synthesis, affecting larval growth and metamorphosis.
- The molecular targets involve chitin synthase enzymes.
Comparison with Similar Compounds
- Cyromazine’s uniqueness lies in its cyclopropyl and methoxyphenyl substituents.
- Similar compounds include other 1,3,5-triazines like melamine, hexamethylmelamine, and related derivatives .
Properties
Molecular Formula |
C18H22N4O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-cyclopropyl-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C18H22N4O2/c1-12-13(2)19-18-21(15-6-4-5-7-16(15)24-3)10-20(14-8-9-14)11-22(18)17(12)23/h4-7,14H,8-11H2,1-3H3 |
InChI Key |
CWIAFIGWYCUZGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)C3CC3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methylphenyl)sulfonyl]amino}methylidene]-4-methylbenzenesulfonamide](/img/structure/B11036183.png)
![(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036187.png)
![methyl 2-[2-[2-(2-methoxybenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B11036194.png)
![N-(3-Chloro-4-fluorophenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide](/img/structure/B11036199.png)

methyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide](/img/structure/B11036210.png)
![8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036213.png)
![4,6,7-trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11036226.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11036231.png)
![(2E)-2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarboximidamide](/img/structure/B11036234.png)
![3,3'-Sulfanediylbis[1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione]](/img/structure/B11036239.png)

![7-fluoro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B11036243.png)

